molecular formula C16H10N4O3 B080558 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- CAS No. 13418-50-3

1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-

Cat. No. B080558
CAS RN: 13418-50-3
M. Wt: 306.27 g/mol
InChI Key: ZRWPJWRJYCWZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is commonly referred to as naphthalimide and has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the replication of viruses and bacteria by interfering with their DNA synthesis.

Biochemical And Physiological Effects

1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been found to have biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. In addition, the compound has been studied for its potential use in OLEDs and OSCs due to its high electron mobility and good charge transport properties.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- in lab experiments include its potential applications in various fields, such as cancer treatment, antiviral and antibacterial therapies, and organic electronics. The limitations of using the compound in lab experiments include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-. One direction is to further investigate its potential use in cancer treatment and antiviral and antibacterial therapies. Another direction is to optimize its synthesis method to achieve higher yields and purity. Additionally, research can be conducted to understand the compound's mechanism of action and to develop safer and more effective derivatives of the compound for use in various applications. Finally, research can be conducted to explore the compound's potential use in other fields, such as organic electronics and materials science.

Synthesis Methods

The synthesis of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been achieved through various methods. One such method involves the reaction of phthalic anhydride with 1,2-diaminobenzene in the presence of a catalyst. Another method involves the reaction of 1,2-diaminobenzene with naphthalene-1,4,5,8-tetracarboxylic dianhydride in the presence of a solvent. These methods have been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

properties

CAS RN

13418-50-3

Product Name

1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-

Molecular Formula

C16H10N4O3

Molecular Weight

306.27 g/mol

IUPAC Name

1,4,11-triaminonaphtho[2,3-f]isoindole-3,5,10-trione

InChI

InChI=1S/C16H10N4O3/c17-11-7-8(12(18)10-9(11)15(19)20-16(10)23)14(22)6-4-2-1-3-5(6)13(7)21/h1-4H,17-18H2,(H2,19,20,23)

InChI Key

ZRWPJWRJYCWZGD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=NC4=O)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=NC4=O)N)N

Other CAS RN

13418-50-3

Origin of Product

United States

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